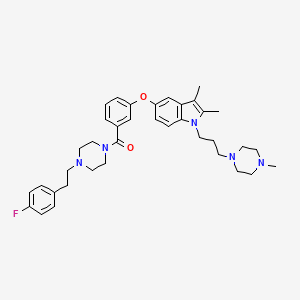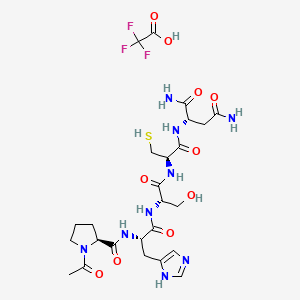
AZ66
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ66 is a sigma receptor antagonist against methamphetamine-induced dopaminergic neurotoxicity and memory impairment.
Aplicaciones Científicas De Investigación
Photocatalytic Surface Assessment
The azo dye, basic blue 66 (BB66), has been used in photocatalyst activity indicator ink (paii) for assessing the activity of low activity photocatalytic surfaces. This application is beneficial in evaluating commercial photocatalytic tiles and self-cleaning glass contaminated with silicone. BB66 paii responds faster than previously reported methods, demonstrating more than six times the speed in some cases (Mills, O’Rourke, & Wells, 2014).
Pharmacokinetics and Potential Therapeutic Applications
AZ66, known as 3-[4-(4-cyclohexylpiperazine-1-yl)pentyl]-6-fluorobenzo[d]thiazole-2(3H)-one, is being studied as a potential therapeutic agent against methamphetamine abuse. Research has focused on developing sensitive ultra-performance liquid chromatography/tandem mass spectrometry methods to study the pharmacokinetics of this compound in rats, highlighting its potential in therapeutic contexts (Jamalapuram et al., 2013).
Database Management Systems Studies
The Arizona Database Laboratory (AZDBLab) has been established to assist database researchers in conducting large-scale empirical studies across multiple DBMSes, which could include studies related to compounds like this compound. This infrastructure enables extensive experimentations and analyses in the database field, potentially including those involving this compound (Suh, Snodgrass, & Zhang, 2014).
Evaluation Against Neurotoxicity and Memory Impairment
This compound has been evaluated for its protective effects against methamphetamine-induced dopaminergic neurotoxicity and memory impairment. This research underscores this compound's selectivity for σ receptors and its potential in neuroprotection and cognitive function preservation (Seminerio et al., 2013).
Decolorization of Azo Dyes in Water Treatment
Studies on the decolorization of azo dyes, including Acid Red 66 (AR66), indicate this compound's potential application in water treatment. Using the Fenton process, research has been conducted to optimize conditions for effective decolorization, highlighting this compound’s relevance in environmental applications (Tunç, Gürkan, & Duman, 2012).
Synthesis of Azide-Labeled Proteins
This compound has been utilized in the total chemical synthesis of site-selective azide-labeled proteins, such as [I66A]HIV-1 protease. This application is significant for biochemical, biophysical, and medical studies, offering a new avenue for protein tool development (Qi et al., 2015).
Pharmacological Characterization for Methamphetamine Interaction
This compound has been characterized pharmacologically as a sigma receptor ligand with potential to counteract the effects of methamphetamine. Its high affinity for sigma-1 and sigma-2 receptors and improved metabolic stability make it a promising candidate for treating methamphetamine-related complications (Seminerio, 2012).
Propiedades
Fórmula molecular |
C22H32FN3OS |
|---|---|
Peso molecular |
405.58 |
Nombre IUPAC |
3-(4-(4-cyclohexylpiperazin-1-yl)pentyl)-6-fluorobenzo[d]thiazol-2(3H)-one |
InChI |
InChI=1S/C22H32FN3OS/c1-17(24-12-14-25(15-13-24)19-7-3-2-4-8-19)6-5-11-26-20-10-9-18(23)16-21(20)28-22(26)27/h9-10,16-17,19H,2-8,11-15H2,1H3 |
Clave InChI |
AXVCFARJNXIHLD-UHFFFAOYSA-N |
SMILES |
O=C1SC2=CC(F)=CC=C2N1CCCC(N3CCN(C4CCCCC4)CC3)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AZ-66; AZ 66; AZ66 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
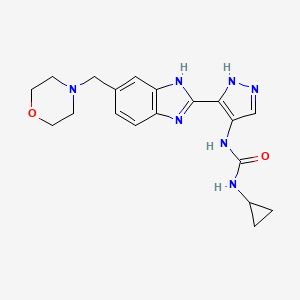
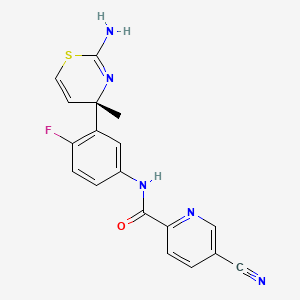
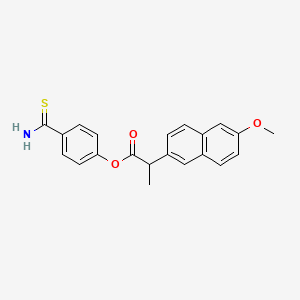
![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)

![[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2R)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-trimethylazanium](/img/structure/B605670.png)
